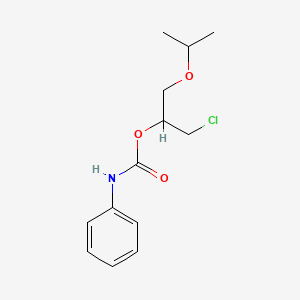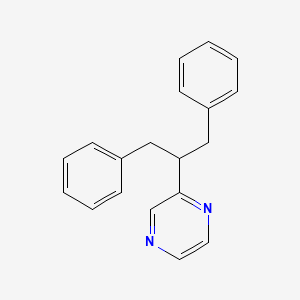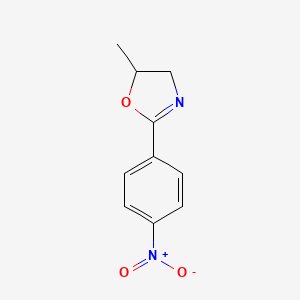
1-Hentriacontanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hentriacontanethiol is an organic compound with the molecular formula C₃₁H₆₄S. It is a long-chain thiol, also known as a mercaptan, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a long hydrocarbon chain. This compound is part of the thiol family, which is known for its distinctive odor and reactivity due to the presence of the thiol group (-SH).
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hentriacontanethiol can be synthesized through various methods, including the thiolation of hentriacontane. One common method involves the reaction of hentriacontane with hydrogen sulfide (H₂S) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the thiol group.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where hentriacontane is treated with hydrogen sulfide gas. The process is optimized to maximize yield and purity, and it may involve additional purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Hentriacontanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: The thiol group can be reduced to form the corresponding hydrocarbon (R-H).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
1-Hentriacontanethiol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Used in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Hentriacontanethiol involves its interaction with molecular targets through the thiol group. The sulfur atom in the thiol group can form covalent bonds with various biological molecules, including proteins and enzymes. This interaction can lead to the modulation of enzyme activity, protein function, and cellular signaling pathways. The thiol group can also undergo redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
1-Hentriacontanethiol can be compared with other long-chain thiols, such as:
1-Octadecanethiol (C₁₈H₃₇SH): A shorter-chain thiol with similar chemical properties but different physical properties due to the shorter hydrocarbon chain.
1-Tetradecanethiol (C₁₄H₂₉SH): Another shorter-chain thiol with similar reactivity but different applications due to its shorter chain length.
Uniqueness
This compound is unique due to its long hydrocarbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain thiols. This makes it suitable for specific applications where long-chain thiols are required.
Properties
CAS No. |
5340-24-9 |
|---|---|
Molecular Formula |
C31H64S |
Molecular Weight |
468.9 g/mol |
IUPAC Name |
hentriacontane-1-thiol |
InChI |
InChI=1S/C31H64S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32/h32H,2-31H2,1H3 |
InChI Key |
RMWYPWWSHQINQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)


![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)

![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)

![Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid](/img/structure/B14731241.png)
![4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B14731246.png)
![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)

